molecular formula C12H16N2O B7865892 1-(2-Ethoxyethyl)-1H-indol-5-amine

1-(2-Ethoxyethyl)-1H-indol-5-amine

Cat. No.: B7865892
M. Wt: 204.27 g/mol
InChI Key: JRZCSGWNLSHVCE-UHFFFAOYSA-N
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Description

1-(2-Ethoxyethyl)-1H-indol-5-amine is an organic compound belonging to the indole family Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethoxyethyl)-1H-indol-5-amine typically involves the reaction of indole with 2-ethoxyethylamine under specific conditions. One common method includes:

    Starting Materials: Indole and 2-ethoxyethylamine.

    Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to deprotonate the indole, facilitating nucleophilic substitution.

    Solvent: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is used to dissolve the reactants and promote the reaction.

    Temperature: The reaction is typically conducted at elevated temperatures, around 80-100°C, to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems can also help in controlling the reaction parameters more precisely.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethoxyethyl)-1H-indol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-5-carboxylic acid derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the molecule.

    Substitution: The ethoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides with sodium hydride or potassium carbonate.

Major Products:

    Oxidation: Indole-5-carboxylic acid derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Ethoxyethyl)-1H-indol-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyethyl)-1H-indol-5-amine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. For example, indole derivatives are known to interact with serotonin receptors, which can influence mood and behavior. The ethoxyethyl group may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

  • 1-(2-Methoxyethyl)-1H-indol-5-amine
  • 1-(2-Propoxyethyl)-1H-indol-5-amine
  • 1-(2-Butoxyethyl)-1H-indol-5-amine

Comparison: 1-(2-Ethoxyethyl)-1H-indol-5-amine is unique due to its specific ethoxyethyl group, which can influence its solubility, reactivity, and biological activity compared to other similar compounds. The length and nature of the alkoxy group can affect the compound’s interaction with biological targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

1-(2-ethoxyethyl)indol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-2-15-8-7-14-6-5-10-9-11(13)3-4-12(10)14/h3-6,9H,2,7-8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZCSGWNLSHVCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C=CC2=C1C=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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